molecular formula C5H7BrO2 B106362 Methyl 4-bromocrotonate CAS No. 6000-00-6

Methyl 4-bromocrotonate

Cat. No.: B106362
CAS No.: 6000-00-6
M. Wt: 179.01 g/mol
InChI Key: RWIKCBHOVNDESJ-NSCUHMNNSA-N
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Description

Methyl 4-bromocrotonate is an organic compound with the molecular formula C5H7BrO2. It is a clear, slightly yellow liquid characterized by its bromine atom, double bond, ester group, and methyl group. This compound is classified as an α,β-unsaturated ester, which means it has a carbon-carbon double bond adjacent to a carbonyl group. The presence of the bromine atom makes it a halogenated compound .

Mechanism of Action

Target of Action

Methyl 4-bromocrotonate is a synthetic intermediate . It has been used in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases . These kinases play crucial roles in cell signaling pathways, particularly in cell growth and differentiation.

Mode of Action

As a synthetic intermediate used in the synthesis of irreversible inhibitors of egfr and her-2 tyrosine kinases , it can be inferred that it may interact with these targets to inhibit their activity, leading to changes in cell signaling pathways.

Biochemical Pathways

These include cell growth, proliferation, differentiation, and survival . Therefore, the inhibition of these kinases can have significant downstream effects on these pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its role as a synthetic intermediate in the production of irreversible inhibitors of EGFR and HER-2 tyrosine kinases . By inhibiting these kinases, the compound could potentially disrupt cell signaling pathways, affecting processes such as cell growth and differentiation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, it is recommended that the compound be stored at temperatures between 2-8°C .

Preparation Methods

Methyl 4-bromocrotonate is typically synthesized by brominating methyl crotonate. The most common brominating agent used for this reaction is N-Bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

CH3CH=CHCO2CH3+NBSBrCH2CH=CHCO2CH3+Succinimide\text{CH}_3\text{CH=CHCO}_2\text{CH}_3 + \text{NBS} \rightarrow \text{BrCH}_2\text{CH=CHCO}_2\text{CH}_3 + \text{Succinimide} CH3​CH=CHCO2​CH3​+NBS→BrCH2​CH=CHCO2​CH3​+Succinimide

Industrial production methods also involve similar bromination reactions, but they are scaled up and optimized for higher yields and purity. The reaction is typically conducted in a well-ventilated fume hood with appropriate personal protective equipment to ensure safety .

Chemical Reactions Analysis

Methyl 4-bromocrotonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include N-Bromosuccinimide for bromination, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions include substituted crotonates, alcohols, and carboxylic acids .

Scientific Research Applications

Methyl 4-bromocrotonate serves as a crucial intermediate in organic synthesis, particularly in the preparation of substituted crotonates. It is used in the synthesis of irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases, which exhibit enhanced antitumor activity. This compound is also utilized in the synthesis of highly substituted benzoxepines and benzopyrans, which are important in medicinal chemistry .

In addition to its applications in medicinal chemistry, this compound is used in the synthesis of various organic molecules, making it valuable in the fields of chemistry and biology. Its unique chemical properties make it an essential raw material for synthesizing complex organic molecules .

Comparison with Similar Compounds

Methyl 4-bromocrotonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromine atom, double bond, and ester group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl (E)-4-bromobut-2-enoate
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InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+
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InChI Key

RWIKCBHOVNDESJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7BrO2
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DSSTOX Substance ID

DTXSID601304209
Record name Methyl (2E)-4-bromo-2-butenoate
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Molecular Weight

179.01 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 4-bromocrotonate
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CAS No.

6000-00-6, 1117-71-1
Record name Methyl (2E)-4-bromo-2-butenoate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl 4-bromocrotonate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl (2E)-4-bromo-2-butenoate
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Record name Methyl 4-bromocrotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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